molecular formula C9H11FN2O3 B12539445 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate CAS No. 677028-02-3

1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate

Cat. No.: B12539445
CAS No.: 677028-02-3
M. Wt: 214.19 g/mol
InChI Key: RQYMGZCOKMEGHF-UHFFFAOYSA-N
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Description

1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate is a chemical compound with the molecular formula C9H11FN2O3 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a fluoro substituent

Preparation Methods

The synthesis of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate can be compared with other diazonium compounds, such as:

    1-Diazonio-7-methoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Diazonio-7-ethoxy-6-chloro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a chloro group instead of a fluoro group.

    1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-amine: Similar structure but with an amine group instead of an oxo group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

677028-02-3

Molecular Formula

C9H11FN2O3

Molecular Weight

214.19 g/mol

IUPAC Name

ethyl 7-diazo-2-fluoro-6-oxohept-2-enoate

InChI

InChI=1S/C9H11FN2O3/c1-2-15-9(14)8(10)5-3-4-7(13)6-12-11/h5-6H,2-4H2,1H3

InChI Key

RQYMGZCOKMEGHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCC(=O)C=[N+]=[N-])F

Origin of Product

United States

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